2-Amino-3-(pyridin-2-yl)propionic acid
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Overview
Description
2-Amino-3-(pyridin-2-yl)propionic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of alanine, where the side chain is substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid typically involves the reaction of alanine derivatives with pyridine compounds. One common method includes the use of zinc dust and formic acid to facilitate the reaction . The crude product is then purified through recrystallization using a mixture of ethanol and water.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(pyridin-2-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(pyridin-2-yl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-2-yl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-(4-Pyridyl)-L-alanine
- 3-(2-Pyridyl)-L-alanine
- L-4-thiazolylalanine
- (S)-(+)-Pyrrolidine-3-carboxylic acid
Comparison: 2-Amino-3-(pyridin-2-yl)propionic acid is unique due to its specific substitution pattern on the alanine backbone.
Properties
IUPAC Name |
2-amino-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJLZDUOULRHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400880 |
Source
|
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-44-2, 37535-51-6 |
Source
|
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridin-2-yl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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